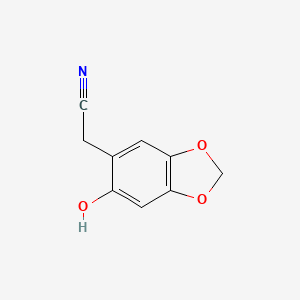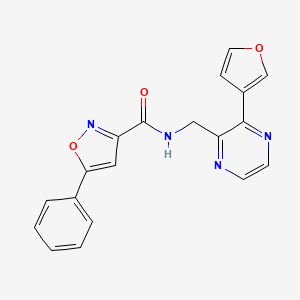
(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" is a complex organic compound, part of a broader class of chemicals known for their unique molecular structures and wide range of chemical properties. This analysis is focused on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" involves various chemical reactions, including cycloadditions and condensations. For example, cycloadditions have been employed in the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which serve as novel synthons for enantiomerically pure compounds (Sato et al., 1989). Additionally, one-pot synthesis methods have been developed for the efficient production of 5-phenyl-1,3-dioxane-4,6-dione derivatives, demonstrating the versatility and reactivity of these molecular frameworks (Saidi et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this family, including "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione," often features a 1,3-dioxane ring, which can adopt various conformations. X-ray diffraction analysis has provided insights into these structures, revealing details such as bond lengths, angles, and conformational preferences (Coppernolle et al., 2010).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, their involvement in cycloaddition reactions and the synthesis of novel compounds with potential applications in various fields has been documented (Sato et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like "(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione" are crucial for understanding their behavior in different environments and applications. These properties are often determined through experimental studies and contribute to the comprehensive characterization of the compounds (Moncol’ et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical transformations, are fundamental aspects of these compounds. Their chemical versatility is showcased through reactions such as nucleophilic additions, electrophilic substitutions, and cycloadditions, facilitating the synthesis of a wide array of derivatives and related molecules (Saidi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- Toughening Polylactide: (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide, serves as a dienophile in Diels-Alder reactions, creating novel polymeric alloys with enhanced toughness over PLA (poly(lactic acid)). This process is essential for developing high molecular weight, high Tg polymers (Jing & Hillmyer, 2008).
Organic Synthesis
- Regioselective Synthesis of Trifluoromethylated Pyrazoles: 1,1,1-Trifluoropentane-2,4-dione, a protected form, undergoes reactions with arylhydrazines to yield pyrazoles. This demonstrates the compound's utility in specific organic synthesis pathways (Lyga & Patera, 1990).
Derivative Synthesis
- Novel Compound Formation: Reactions involving derivatives like 5-Ethoxymethylene-1,3-dioxane-4,6-dione with isothiosemicarbazone lead to new synthetic methods for producing compounds like 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-pyrimidine (Huang & Liu, 2003).
Analytical Chemistry
- Characterization of Derivatives: Techniques such as Raman and FT-IR spectroscopy, combined with DFT calculations, are used to study the structural and vibrational properties of Meldrum’s acid derivatives like 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (Toledo et al., 2015).
Polymer Chemistry
- Ring-Opening Polymerization: Synthesis of cyclic esters derived from L-malic acid, such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, for ring-opening polymerization (ROP) studies, illustrates the compound's role in creating biodegradable polymers (Pounder & Dove, 2010).
Material Science
- Core Cross-Linked Polyester Micelles: Derivatives like 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione are crucial in synthesizing biodegradable amphiphilic block copolymers for creating core cross-linked micelles, potentially useful in drug delivery (Zhang et al., 2013).
Green Chemistry
- Solvent-Free Synthesis: The Knoevenagel condensation reaction using o-phthalimide-N-sulfonic acid as a catalyst under ultrasonic irradiation represents an environmentally friendly method for synthesizing derivatives, highlighting the compound's versatility in green chemistry (Lin, Xu, & Liao, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5R,6S)-6-ethyl-5-methyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUGOFLGFLRLQI-FSPLSTOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)CC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C(=O)CC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)



![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)